

## osimertinib binding affinity to EGFR L858R

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Egfr-IN-40 |           |  |  |  |
| Cat. No.:            | B12407720  | Get Quote |  |  |  |

An In-depth Technical Guide on the Binding Affinity of Osimertinib to EGFR L858R

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-TKI sensitizing mutations, such as the L858R point mutation in exon 21, and the T790M gatekeeper resistance mutation.[2][3] The L858R mutation leads to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival. Osimertinib's efficacy stems from its high affinity and selective, covalent binding to the mutant forms of EGFR, while sparing the wild-type (WT) version, which translates to a more favorable toxicity profile.[4]

This technical guide provides a detailed overview of the binding affinity of osimertinib to the EGFR L858R mutant, methodologies for its determination, and the molecular interactions governing its mechanism of action.

## **Quantitative Binding Affinity Data**

Osimertinib demonstrates potent inhibitory activity against various EGFR mutations. Its binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%, or by the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the enzyme.



Compared to wild-type EGFR, osimertinib exhibits a significantly higher affinity for EGFR variants harboring activating mutations. For instance, in vitro studies have shown that osimertinib has a 200-fold greater affinity for EGFR with the L858R/T790M double mutation than for wild-type EGFR.[2] The IC50 values for osimertinib against mutant EGFR phosphorylation have been reported to be in the low nanomolar range, typically between 4.5 and 40.7 nM.[1]

The following table summarizes key quantitative data for osimertinib against EGFR L858R and other relevant variants.

| EGFR Variant              | Parameter | Value (nM) | Cell<br>Line/System        | Reference |
|---------------------------|-----------|------------|----------------------------|-----------|
| EGFR<br>L858R/T790M       | IC50      | 5.0        | Kinase Inhibition<br>Assay | [5]       |
| EGFR<br>L858R/T790M       | Ki        | 0.4        | Biochemical<br>Assay       | [6]       |
| Mutant EGFR<br>(general)  | IC50      | 4.5 - 40.7 | Phosphorylation<br>Assay   | [1]       |
| EGFR<br>L858R/C797S       | IC50      | 354        | Biochemical<br>Assay       | [7]       |
| Gatekeeper<br>Mutant EGFR | Ki        | 15         | Biochemical<br>Assay       | [6]       |

Note: Some values may be for compounds similar to osimertinib or for different experimental setups, reflecting the range of reported affinities.

## **Experimental Protocols**

The determination of osimertinib's binding affinity and inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches.



# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for quantifying kinase activity and inhibition. They measure the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a specific antibody for the phosphorylated substrate labeled with a donor fluorophore (e.g., Lumi4-Tb) and a substrate labeled with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated by EGFR, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor (FRET), which then emits light at a specific wavelength. An inhibitor like osimertinib will prevent phosphorylation, leading to a decrease in the FRET signal.

#### Methodology:

- Reagents: Recombinant human EGFR L858R kinase domain, biotinylated substrate peptide, ATP, TR-FRET detection reagents (e.g., Lumi4-Tb labeled anti-phosphotyrosine antibody and streptavidin-d2).
- Assay Plate Preparation: Serially dilute osimertinib in DMSO and add to a 384-well assay plate.
- Kinase Reaction: Add the EGFR L858R enzyme and the substrate peptide to the wells. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody pair and EDTA. Incubate for 60-120 minutes to allow for antibody binding.
- Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
- Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



### **Covalent Binding Kinetics Assay**

This assay determines the kinetic parameters for irreversible inhibitors, including the initial reversible binding affinity (Ki) and the rate of covalent bond formation (k\_inact).

Principle: The binding of a covalent inhibitor like osimertinib is a two-step process. First, the inhibitor binds reversibly to the kinase's active site (characterized by Ki). Second, a covalent bond is formed between the inhibitor and a specific residue (Cys797 in EGFR), leading to irreversible inactivation (characterized by k\_inact).[8]

#### Methodology:

 Reagents: EGFR L858R enzyme, fluorescent-labeled ATP competitive probe, ATP, and osimertinib.

#### Procedure:

- Incubate the EGFR L858R enzyme with various concentrations of osimertinib for different time intervals.
- At each time point, add the fluorescent ATP probe to measure the remaining active enzyme. The probe will bind to the ATP pocket of the non-inactivated enzyme, generating a signal.
- Measure the signal over time. The rate of signal decay corresponds to the rate of enzyme inactivation.

#### Data Analysis:

- For each osimertinib concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (k\_obs).
- Plot the k obs values against the corresponding osimertinib concentrations.
- Fit this data to the equation: k\_obs = k\_inact \* [I] / (Ki + [I]) to determine the values for Ki and k inact.



# Visualizations: Pathways and Workflows EGFR L858R Signaling Pathway and Osimertinib Inhibition

The L858R mutation in the EGFR kinase domain causes ligand-independent activation, leading to downstream signaling through pathways like PI3K-AKT and RAS-MAPK, which drive cell proliferation and survival.[9][10] Osimertinib inhibits this process by blocking the ATP-binding site, thereby preventing autophosphorylation and the activation of these downstream cascades. [9]





Click to download full resolution via product page

Caption: EGFR L858R signaling pathway and the inhibitory action of osimertinib.



## **Experimental Workflow for IC50 Determination**

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using a kinase assay.





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of osimertinib against EGFR L858R.

### **Osimertinib's Covalent Binding Mechanism**

Osimertinib's irreversible inhibition is achieved through the formation of a covalent bond with the Cysteine 797 (C797) residue located in the ATP-binding pocket of the EGFR kinase domain.[3][11] The drug contains a reactive acrylamide group that acts as a Michael acceptor for the thiol group of the cysteine residue.[9] This covalent linkage permanently blocks ATP from binding, thus inactivating the enzyme.





Click to download full resolution via product page

Caption: Logical relationship of osimertinib's two-step covalent binding to EGFR Cys797.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming EGFRG724S-mediated osimertinib resistance through unique binding characteristics of second-generation EGFR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [osimertinib binding affinity to EGFR L858R].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407720#osimertinib-binding-affinity-to-egfr-l858r]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com